molecular formula C16H19N3O2 B178330 tert-Butyl (2-(5-cyano-1H-indol-3-yl)ethyl)carbamate CAS No. 144035-34-7

tert-Butyl (2-(5-cyano-1H-indol-3-yl)ethyl)carbamate

Cat. No. B178330
CAS RN: 144035-34-7
M. Wt: 285.34 g/mol
InChI Key: ZQPAILDMANGQJU-UHFFFAOYSA-N
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Description

“tert-Butyl (2-(5-cyano-1H-indol-3-yl)ethyl)carbamate” is a chemical compound used in scientific research. It offers diverse applications due to its unique properties, allowing for innovative studies in various fields. The indole nucleus in this compound has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making it useful in developing new derivatives .

Future Directions

The future directions for “tert-Butyl (2-(5-cyano-1H-indol-3-yl)ethyl)carbamate” could involve further exploration of its diverse applications in scientific research. Additionally, given the biological potential of indole derivatives , there could be potential for exploring its use in the development of new therapeutic agents.

properties

IUPAC Name

tert-butyl N-[2-(5-cyano-1H-indol-3-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-16(2,3)21-15(20)18-7-6-12-10-19-14-5-4-11(9-17)8-13(12)14/h4-5,8,10,19H,6-7H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPAILDMANGQJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CNC2=C1C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440477
Record name N-t-Butoxycarbonyl-2-(5-cyano-1H-indol-3-yl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-(5-cyano-1H-indol-3-yl)ethyl)carbamate

CAS RN

144035-34-7
Record name N-t-Butoxycarbonyl-2-(5-cyano-1H-indol-3-yl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared in 58% yield from 3-(2-aminoethyl)-5-cyano-1H-indole hydrochloride using the conditions described for Intermediate 1 (Step 3); white solid; mp 132°-134° C. (hexane-ethyl acetate); δH (250 MHz, CDCl3) 8.42 (1H, br s, indole N--H), 7.93 (1H, s, Ar--H), 7.41 (2H, s, Ar--H), 7.12 (1H, d, J=2.2 Hz, Ar--H), 4.71 (1H, br s, --NH--), 3.44 (2H, q, J=6.9 Hz, --CH2NH--), 2.94 (2H, t, J=6.9 Hz, Ar--CH2 --), 1.45 (9H, s, t-Bu); m/z (CI) 286 (M+ +1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Reaction Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
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Reaction Step Three
Yield
58%

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